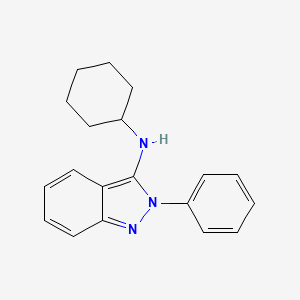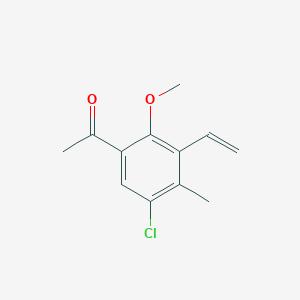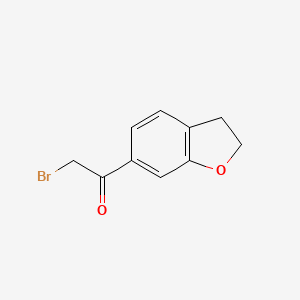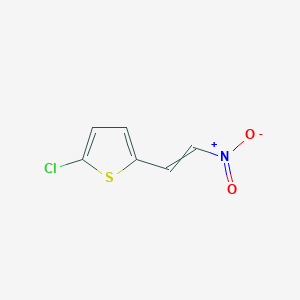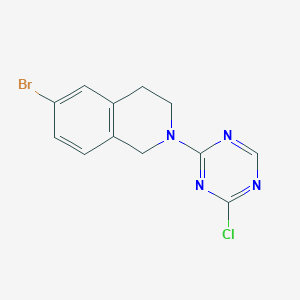
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom, a chlorine atom, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Triazine Ring Formation: The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to isoquinoline or reduced to more saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: More saturated tetrahydroisoquinoline derivatives.
科学的研究の応用
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use in pesticides or herbicides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
Agrochemicals: It may inhibit specific pathways in pests or weeds, leading to their control.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other materials.
類似化合物との比較
Similar Compounds
6-Bromo-2-(4-chloro-1,3,5-triazin-2-yl)isoquinoline: Lacks the tetrahydroisoquinoline core.
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
6-Bromo-2-(1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
Uniqueness
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both bromine and chlorine atoms along with the triazine ring, which can impart specific chemical properties and reactivity.
特性
分子式 |
C12H10BrClN4 |
|---|---|
分子量 |
325.59 g/mol |
IUPAC名 |
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H10BrClN4/c13-10-2-1-9-6-18(4-3-8(9)5-10)12-16-7-15-11(14)17-12/h1-2,5,7H,3-4,6H2 |
InChIキー |
TVHGFVPBWDRPGZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C3=NC(=NC=N3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate](/img/structure/B8595412.png)
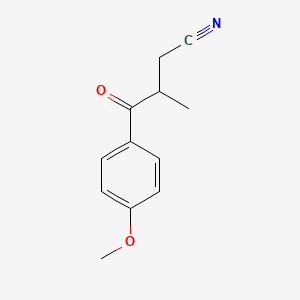
![2-Ethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8595428.png)
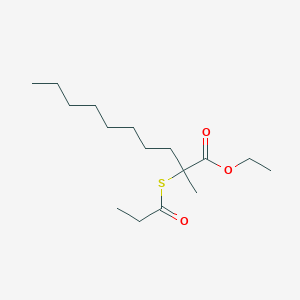
![benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate](/img/structure/B8595438.png)

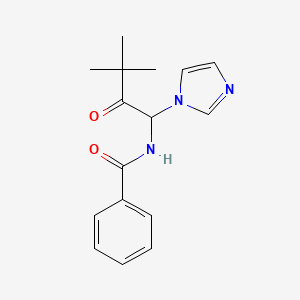
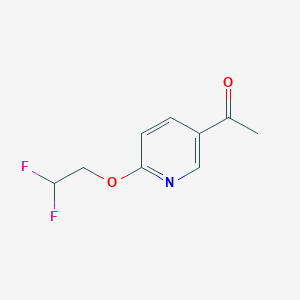
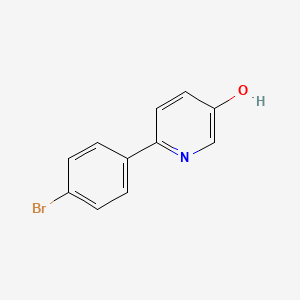
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B8595499.png)
